molecular formula C15H20ClNO2 B11840110 tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate

tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate

Cat. No.: B11840110
M. Wt: 281.78 g/mol
InChI Key: XPIDTAMFETWZMK-UHFFFAOYSA-N
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Description

tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a 6-chloro-2,3-dihydro-1H-inden-1-yl)methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate typically involves the reaction of 6-chloro-2,3-dihydro-1H-indene with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro group in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indene derivatives.

Scientific Research Applications

tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the indene moiety.

    6-chloro-2,3-dihydro-1H-indene: Shares the indene core but lacks the carbamate group.

    tert-Butyl ((2,3-dihydro-1H-inden-1-yl)methyl)carbamate: Similar structure but without the chloro substituent.

Uniqueness

tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate is unique due to the combination of the tert-butyl carbamate group and the 6-chloro-2,3-dihydro-1H-indene moiety. This unique structure imparts specific chemical and biological properties that are not found in the simpler analogs.

Properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

tert-butyl N-[(6-chloro-2,3-dihydro-1H-inden-1-yl)methyl]carbamate

InChI

InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-9-11-5-4-10-6-7-12(16)8-13(10)11/h6-8,11H,4-5,9H2,1-3H3,(H,17,18)

InChI Key

XPIDTAMFETWZMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2=C1C=C(C=C2)Cl

Origin of Product

United States

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